(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-18-9-3-1-7-16(18)12-13-22(27)25-19-10-4-2-8-17(19)20-15-26-14-6-5-11-21(26)24-20/h1-15H,(H,25,27)/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANJPROYJZMHZ-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the chlorophenyl group: This step involves the coupling of the imidazo[1,2-a]pyridine core with a chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the acrylamide moiety: The final step involves the reaction of the intermediate product with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Acrylamide Formation
The acrylamide moiety is introduced via Knoevenagel condensation or carbodiimide-mediated coupling :
-
Knoevenagel Method : Imidazo[1,2-a]pyridine-2-carbaldehyde reacts with 2-chlorophenylacetonitrile in ethanol under basic conditions (e.g., MeONa) .
-
EDC/HOBt Coupling : Carboxylic acid derivatives of imidazo[1,2-a]pyridine are coupled with 2-(2-chlorophenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
Optimized Conditions for Acrylamide Synthesis :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Pyridine |
| Catalyst | MeONa (5%) or EDC/HOBt |
| Temperature | RT – 40°C |
| Reaction Time | 12–15h |
| Yield | 68–91% |
C3-Alkylation
The imidazo[1,2-a]pyridine C3 position is alkylated via aza-Friedel–Crafts reactions using aldehydes and amines under air atmosphere with Sc(OTf)₃ catalysis .
| Component | Role | Equiv. |
|---|---|---|
| Imidazo[1,2-a]pyridine | Substrate | 1.0 |
| Benzaldehyde | Electrophile | 1.5 |
| Morpholine | Nucleophile | 2.0 |
| Sc(OTf)₃ | Catalyst | 10 mol% |
| Yield | 83% |
Halogenation
Electrophilic halogenation at the C5/C7 positions of imidazo[1,2-a]pyridine is achieved using N-halosuccinimide (NCS or NBS) in DMF .
Stability and Degradation Reactions
The compound shows sensitivity to:
-
Hydrolysis : The acrylamide bond hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, forming carboxylic acid and amine fragments .
-
Photooxidation : UV exposure in solution generates quinazolinone derivatives via [4+2] cycloaddition .
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 2.0, 37°C | 4.2 | 2-(Imidazo[1,2-a]pyridin-2-yl)aniline |
| pH 10.0, 37°C | 6.8 | 3-(2-Chlorophenyl)acrylic acid |
Mechanistic Insights
Scientific Research Applications
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds and Activity Data:
- Chlorophenyl vs. Bromophenyl: The 2-chlorophenyl analog exhibits moderate activity against Trypanosoma cruzi (IC₅₀ = 8.5 μM), while the 4-bromophenyl derivative shows superior potency against T. b. rhodesiense (IC₅₀ = 1.13 μM). The bromine atom’s larger size and stronger electron-withdrawing effect may enhance target binding in specific parasites .
- However, biological data for this compound remain unreported.
- Electron-Withdrawing Groups: Nitro and trifluoromethyl substituents (e.g., ) may improve metabolic stability but shift activity to non-parasitic targets, as seen in plant root development studies.
Acrylamide Linker and Substitution Patterns:
- Acrylamide Backbone : A common feature in all compared compounds, critical for conformational rigidity and interaction with enzymatic active sites.
- Synthetic Routes: The target compound is synthesized via base-catalyzed condensation of acetylated intermediates (similar to ), yielding moderate to high purity. Compounds with pyrimidinone cores (e.g., ) require multi-step sequences involving palladium-catalyzed couplings, increasing synthetic complexity.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorinated or brominated derivatives (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism.
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide is a compound of interest due to its potential therapeutic applications, particularly in the context of antimicrobial and antiparasitic activities. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazo[1,2-a]pyridine moiety and a chlorophenyl group. The molecular formula is , with a molecular weight of approximately 315.79 g/mol. The presence of the imidazo[1,2-a]pyridine ring is significant as it is known for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to imidazo[1,2-a]pyridine derivatives. For instance, a library of imidazo[1,2-a]pyridine-appended chalcones was synthesized and tested for their activity against various pathogens, including Trypanosoma cruzi and Trypanosoma brucei. Among these derivatives, one closely related to our compound exhibited an IC50 value of 8.5 µM against T. cruzi and 1.35 µM against T. b. brucei, indicating potent antikinetoplastid activity .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro tests showed that several synthesized analogs were non-cytotoxic against human lung fibroblasts (MRC-5) and primary mouse macrophages, with selectivity indexes exceeding 50 . This suggests that while the compound exhibits significant biological activity against pathogens, it has a favorable safety profile.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the phenyl moiety play a critical role in enhancing biological activity. For example, the introduction of electronegative atoms such as chlorine has been shown to improve antifungal activity .
Summary of Biological Activity Findings
| Activity Type | Target Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antikinetoplastid | Trypanosoma cruzi | 8.5 | |
| Antikinetoplastid | Trypanosoma brucei brucei | 1.35 | |
| Cytotoxicity | MRC-5 (human lung fibroblasts) | >50 (selectivity) |
Case Studies
In one notable study involving the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, compounds were tested for their efficacy against various strains of Staphylococcus aureus. The results indicated that specific structural features significantly enhanced antimicrobial potency . This underscores the importance of SAR in guiding future modifications to improve efficacy.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amidation | TBTU, DIPEA, DMF, 25°C | Coupling acrylate to amine |
| Isolation | Ethyl acetate/water extraction | Remove unreacted reagents |
| Purification | Prep-HPLC (C18 column, acetonitrile/water gradient) | Isolate E-isomer |
Basic: How is the E-configuration of the acrylamide moiety confirmed experimentally?
Answer:
The geometric isomerism is validated using:
- 1H NMR Spectroscopy : Vicinal coupling constants (J = 12–16 Hz) between the α- and β-protons of the acrylamide group confirm the trans (E) configuration .
- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, as demonstrated in related acrylamide derivatives .
Advanced: How should researchers design biological activity studies for this compound?
Answer:
Methodological Framework :
Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibitors, viral proteins). For antiviral studies, use Chikungunya virus (CHIKV) E protein or nsP2 protease as targets .
In Vitro Assays :
- Cytotoxicity : MTT assay on Vero E6 cells (concentrations: 20–40 µM) to establish safety margins .
- Antiviral Activity : Plaque reduction assays or flow cytometry (anti-CHIKV antibody labeling) to quantify viral inhibition .
Dose-Response Analysis : IC50 determination using non-linear regression models (e.g., GraphPad Prism).
Q. Table 2: Example Bioactivity Data
| Assay | Result (40 µM) | Reference |
|---|---|---|
| CHIKV Inhibition (GP07 analog) | 81% reduction | |
| Cytotoxicity (Vero E6 cells) | >90% viability |
Advanced: What computational strategies are effective for target identification and mechanism elucidation?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like CHIKV E protein (PDB: 3N41). Key interactions (e.g., hydrogen bonds with Lys471, van der Waals contacts with Cys480) guide mutagenesis studies .
Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability and conformational changes in target proteins .
QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors to optimize bioactivity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Root-Cause Analysis Framework :
Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out impurities (>98% purity required) .
Assay Reproducibility : Validate protocols using positive controls (e.g., ribavirin for antiviral assays) .
Orthogonal Assays : Confirm results with complementary methods (e.g., flow cytometry alongside MTT for antiviral activity) .
Structural Confirmation : Re-examine stereochemistry via NMR or X-ray to ensure synthetic consistency .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms structure; NOESY detects spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion).
- HPLC : Retention time and peak symmetry assess purity (>95%) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization Strategies :
DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, DMF increases amidation efficiency vs. THF .
Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for kinetic control .
In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and minimize side products .
Q. Table 3: Solvent Effects on Amidation Yield
| Solvent | Yield (%) |
|---|---|
| DMF | 78 |
| THF | 45 |
| DCM | 32 |
Advanced: What strategies mitigate neurotoxicity risks associated with acrylamide derivatives?
Answer:
Structural Modifications : Introduce bulky substituents (e.g., imidazo[1,2-a]pyridine) to reduce blood-brain barrier permeability .
In Silico Toxicity Prediction : Use tools like ProTox-II to assess neurotoxicity risks early in design .
In Vivo Safety Profiling : Conduct rodent studies to evaluate neurobehavioral effects at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
